1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)-1H-1,2,3-triazole
Overview
Description
1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C18H28BN3O2Si and its molecular weight is 357.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)-1H-1,2,3-triazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)-1H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)-1H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological and Chemical Properties
1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)-1H-1,2,3-triazole belongs to the triazole class of compounds, known for their wide range of biological activities. Triazoles have been extensively studied due to their diverse structural variations and their role in the synthesis of new drugs. They show potential in developing treatments with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Recent research indicates a significant interest in the development of novel triazoles, highlighting their therapeutic relevance in addressing a range of diseases (Ferreira et al., 2013).
Synthesis and Reactivity
The synthesis of 1,2,3-triazoles, including derivatives like 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)-1H-1,2,3-triazole, is of great interest due to their biological significance and stability in acidic and basic environments. The Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a widely used method for synthesizing these compounds. This method is recognized for its simplicity, high selectivity, and ability to yield a variety of complex molecules, highlighting the importance of 1,2,3-triazoles in pharmaceutical and material science applications (Kaushik et al., 2019).
Corrosion Inhibition
1,2,3-Triazole derivatives are known for their multifunctional properties as corrosion inhibitors. Their application in protecting metal surfaces, especially magnesium alloys, from corrosion is notable. Triazoles function by blocking electropositive impurities that initiate corrosion, thereby providing a protective barrier. They also aid in forming dense and highly crystalline protective films on metal surfaces, showcasing their utility in industrial applications (Kuznetsov & Frumkin, 2021).
properties
IUPAC Name |
[1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazol-4-yl]-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BN3O2Si/c1-17(2)18(3,4)24-19(23-17)15-16(25(5,6)7)20-21-22(15)13-14-11-9-8-10-12-14/h8-12H,13H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRMDWYBIWENRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=NN2CC3=CC=CC=C3)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BN3O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)-1H-1,2,3-triazole | |
CAS RN |
1130489-19-8 | |
Record name | 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)-1H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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